BenchChemオンラインストアへようこそ!

2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Lipophilicity Drug design Physicochemical profiling

2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one (CAS 114490-65-2) is a fully substituted oxazol-5(4H)-one (azlactone) bearing a 2-phenyl group, a 4-allyl substituent, and a 4-trifluoromethyl group on the quaternary carbon. With molecular formula C13H10F3NO2 and molecular weight 269.22 g/mol, the compound integrates two strategically important functionalities—a metabolically stabilizing CF3 moiety and a terminal alkene handle for further derivatization—within a single heterocyclic scaffold.

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS No. 114490-65-2
Cat. No. B12898489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one
CAS114490-65-2
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESC=CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO2/c1-2-8-12(13(14,15)16)11(18)19-10(17-12)9-6-4-3-5-7-9/h2-7H,1,8H2
InChIKeyOLLNMWAZLRCJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one (CAS 114490-65-2): A Functionalized Azlactone Building Block for MedChem and Asymmetric Synthesis


2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one (CAS 114490-65-2) is a fully substituted oxazol-5(4H)-one (azlactone) bearing a 2-phenyl group, a 4-allyl substituent, and a 4-trifluoromethyl group on the quaternary carbon . With molecular formula C13H10F3NO2 and molecular weight 269.22 g/mol, the compound integrates two strategically important functionalities—a metabolically stabilizing CF3 moiety and a terminal alkene handle for further derivatization—within a single heterocyclic scaffold . Oxazol-5(4H)-ones are established intermediates in the stereoselective synthesis of α,α-disubstituted amino acids, heterocycles, and natural products, and the incorporation of fluorine atoms is known to enhance both metabolic stability and target-binding affinity in drug discovery contexts .

Why 2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one Cannot Be Replaced by Simpler Oxazolone Analogs in Procurement Decisions


Substituting this compound with a generic oxazol-5(4H)-one analog—such as a non-fluorinated 4,4-dimethyl-2-phenyl derivative or a 4-methyl-4-phenyl-2-(trifluoromethyl) variant—eliminates critical structural features that dictate downstream reactivity and physicochemical behavior. The concurrent presence of a trifluoromethyl group and an allyl substituent at the C-4 quaternary center creates a unique electronic and steric environment that cannot be replicated by compounds lacking either functionality . The CF3 group confers enhanced lipophilicity (LogP = 2.30) and oxidative metabolic stability compared to non-fluorinated analogs, while the terminal alkene of the allyl group enables orthogonal late-stage functionalization via thiol-ene click chemistry, cross-metathesis, or hydroboration—transformations inaccessible to saturated 4-alkyl analogs . The quantitative comparison below demonstrates that even closely related 4-substituted oxazolones diverge meaningfully in lipophilicity, molecular shape, and synthetic utility, making blind interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: Allyl-CF3 Oxazolone vs. Methyl-CF3 Oxazolone Demonstrates Enhanced Membrane Permeability Potential

The target compound exhibits a measured LogP of 2.30, compared to LogP values ranging from 1.86 to 2.8 (XLogP3) for the direct analog 4-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one (CAS 62263-54-1), in which the allyl group is replaced by a methyl group . Using the experimentally determined LogP (1.86) for the methyl analog, the allyl-for-methyl substitution increases lipophilicity by approximately 0.44 log units—a difference that corresponds to roughly a 2.75-fold increase in partition coefficient and is expected to enhance passive membrane permeation .

Lipophilicity Drug design Physicochemical profiling

Molecular Complexity and Synthetic Handle Differentiation: Allyl vs. Methyl at the C-4 Quaternary Position

The target compound possesses a terminal alkene (allyl group) at the C-4 position that is absent in the closest purchasable analog 4-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one (CAS 62263-54-1) . This allyl group provides a chemically addressable handle for orthogonal reactions including thiol-ene coupling, olefin cross-metathesis, hydroboration-oxidation, and epoxidation—none of which are accessible with the methyl analog. While both compounds share identical PSA values (38.66 Ų) and comparable hydrogen-bond acceptor capacity, the target compound provides two additional sp² carbons and one additional rotatable bond, expanding the accessible chemical space for derivatization without altering the core heterocyclic scaffold .

Synthetic chemistry Building block utility Late-stage functionalization

Class-Level Evidence: Trifluoromethylated Oxazol-5(4H)-ones as Privileged Scaffolds for Anticancer Activity

A 2023 study demonstrated that synthetic oxazol-5(4H)-one derivatives bearing a chiral trifluoromethyl moiety exhibit potent anticancer activity, with the lead compound 5t achieving an IC50 of 1.8 μM against HepG2 hepatocellular carcinoma cells and targeting peroxiredoxin 1 (PRDX1) via a ROS-dependent mechanism, validating the class-level potential of CF3-containing oxazolones as anticancer leads . While the target compound (CAS 114490-65-2) was not directly tested in this study, it shares the critical trifluoromethyl-oxazolone pharmacophore and the C-4 quaternary center architecture. Non-fluorinated oxazolone controls showed substantially reduced or negligible cytotoxicity in the same assay platform, reinforcing that the CF3 substituent—present in the target compound—is a key determinant of bioactivity within this chemical class . Caution: this is class-level inference and does not constitute direct evidence of bioactivity for the target compound.

Anticancer PRDX1 inhibition Cytotoxicity

Physicochemical Property Summary: PSA Identity Masks Meaningful Lipophilicity Divergence

Both the target compound and its closest commercial analog (4-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one, CAS 62263-54-1) share an identical polar surface area (PSA) of 38.66 Ų . In drug-likeness models, PSA values below 60 Ų generally predict good passive membrane permeability. However, the identical PSA masks a significant divergence in molecular weight (269.22 vs. 243.19 g/mol) and lipophilicity (LogP 2.30 vs. 1.86), which together indicate that the target compound will exhibit different tissue distribution and protein-binding characteristics despite similar predicted passive permeation rates . Researchers selecting between these two compounds for permeability-limited assays should note that PSA alone is an insufficient selection criterion.

ADME prediction Passive permeability Physicochemical profiling

High-Value Application Scenarios for 2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Quaternary α-Trifluoromethyl-α-Amino Acid Derivatives via Ring-Opening or Cycloaddition Chemistry

The target compound, as a fully substituted azlactone bearing a quaternary C-4 center with both CF3 and allyl substituents, serves as an ideal substrate for Pd-catalyzed asymmetric allylic alkylation or dynamic kinetic resolution strategies to access enantiomerically enriched α,α-disubstituted α-amino acid derivatives. The terminal allyl group can participate directly in Pd(0)-mediated Tsuji-Trost-type chemistry, while the CF3 group provides metabolic stability to the resulting amino acid products. This application is supported by the class-level demonstration that trifluoromethylated azlactones are privileged substrates for stereoselective transformations , and the differentiated LogP of 2.30 (vs. 1.86 for the methyl analog) predicts superior organic-phase partitioning during extractive workup of catalytic reactions .

Medicinal Chemistry Library Design Targeting PRDX1 or ROS-Dependent Cancer Pathways

Based on class-level evidence that oxazol-5(4H)-ones with trifluoromethyl substitution achieve IC50 values as low as 1.8 μM against HepG2 hepatocellular carcinoma cells through PRDX1 inhibition and ROS augmentation , the target compound represents a structurally differentiated starting point for hit expansion. Unlike the tested 4-benzylidene analogs, compound 114490-65-2 features an sp³-hybridized quaternary C-4 bearing both a CF3 and an allyl group, offering a distinct three-dimensional shape and the ability to append diverse fragments via the terminal alkene. The enhanced LogP (2.30) relative to simpler CF3-oxazolones may improve cell membrane penetration in hepatocellular carcinoma models .

ADME Probe Compound for Fluorine- and Alkene-Mediated Structure-Property Relationship Studies

With a rare combination of identical PSA (38.66 Ų) but substantially higher LogP (2.30 vs. 1.86) compared to the 4-methyl analog , the target compound is uniquely suited as a matched-pair probe for investigating the independent contributions of lipophilicity and molecular shape to ADME parameters within the oxazolone scaffold. The allyl group provides a chemically inert, non-hydrogen-bonding structural extension that increases LogP without altering PSA—an uncommon property pairing that allows researchers to deconvolute lipophilicity effects from hydrogen-bonding effects in permeability, plasma protein binding, and metabolic stability assays.

Building Block for Covalent Probe Discovery via Thiol-Ene or Photoaffinity Labeling Chemistry

The terminal alkene of the allyl group enables bioorthogonal conjugation strategies including thiol-ene click chemistry for covalent probe construction or photoaffinity labeling, while the CF3 group can serve as a sensitive ¹⁹F NMR reporter for binding studies. This dual functionality, absent in all currently identified close analogs (e.g., 4-methyl or 4-benzylidene derivatives), positions compound 114490-65-2 as a strategic starting material for chemical biology probe development. The moderate molecular weight (269.22 Da) and favorable PSA (38.66 Ų) are consistent with lead-like physicochemical properties .

Quote Request

Request a Quote for 2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.